molecular formula C17H21BrN6O2 B10847955 Cyclo[(6-bromotryptophan)arginine]

Cyclo[(6-bromotryptophan)arginine]

Cat. No.: B10847955
M. Wt: 421.3 g/mol
InChI Key: HVWYYWIRLPBRTO-JSGCOSHPSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclo[(6-bromotryptophan)arginine] involves the cyclization of 6-bromotryptophan and arginine. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of cyclo[(6-bromotryptophan)arginine] may involve the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of cyclic peptides by anchoring the starting amino acid to a solid resin and sequentially adding protected amino acids .

Chemical Reactions Analysis

Types of Reactions

Cyclo[(6-bromotryptophan)arginine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclo[(6-bromotryptophan)arginine] has a wide range of scientific research applications:

Mechanism of Action

The antifouling activity of cyclo[(6-bromotryptophan)arginine] is attributed to its ability to inhibit the settlement of marine organisms. The compound interacts with the surface proteins of cyprid larvae, preventing their attachment to surfaces. This interaction is believed to involve the disruption of signal transduction pathways essential for larval settlement .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclo[(6-bromotryptophan)arginine] is unique due to its specific bromination pattern and its potent, non-toxic antifouling activity. Unlike traditional antifouling agents, which can be harmful to marine life, this compound offers a more environmentally friendly alternative .

Properties

Molecular Formula

C17H21BrN6O2

Molecular Weight

421.3 g/mol

IUPAC Name

2-[3-[(2S,5S)-5-[(6-bromo-1H-indol-3-yl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine

InChI

InChI=1S/C17H21BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,7-8,12,14,22H,1-2,5-6H2,(H,23,26)(H,24,25)(H4,19,20,21)/t12-,14-/m0/s1

InChI Key

HVWYYWIRLPBRTO-JSGCOSHPSA-N

Isomeric SMILES

C1=CC2=C(C=C1Br)NC=C2C[C@H]3C(=O)N[C@H](C(=O)N3)CCCN=C(N)N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC3C(=O)NC(C(=O)N3)CCCN=C(N)N

Origin of Product

United States

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